3-Ethynyl-4-methylpyridine

説明

Significance of Substituted Pyridines in Chemical Sciences

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.com First isolated from coal tar in 1849, the pyridine scaffold has become crucial in numerous chemical fields, including medicinal chemistry, materials science, and organic synthesis. numberanalytics.com Substituted pyridines, where one or more hydrogen atoms on the pyridine ring are replaced by other atoms or functional groups, are of particular importance. wisdomlib.org These substitutions significantly modify the compound's physical and chemical properties, such as basicity, solubility, and reactivity. wisdomlib.orgrsc.org

In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in thousands of drug molecules and a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration. rsc.orgresearchgate.net Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and interact with biological targets makes it a versatile component in drug design. rsc.orgenpress-publisher.com Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

Beyond pharmaceuticals, substituted pyridines are vital in materials science and catalysis. They serve as ligands for organometallic compounds, components in functional nanomaterials, and catalysts in asymmetric synthesis. nih.gov Their unique electronic properties also lead to applications in the textile industry for creating dyes. enpress-publisher.com The versatility of pyridine derivatives as both reactants and intermediates allows for extensive structural modifications, making them a cornerstone of modern synthetic chemistry. numberanalytics.comenpress-publisher.com

Overview of 3-Ethynyl-4-methylpyridine's Research Landscape

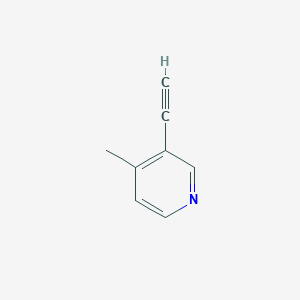

Within the vast family of substituted pyridines, this compound is a specific compound that has emerged as a valuable research chemical. Its structure features both an ethynyl (B1212043) group (-C≡CH) at the 3-position and a methyl group (-CH₃) at the 4-position of the pyridine ring. This combination of an electron-withdrawing, reactive alkyne and an electron-donating methyl group on the electron-deficient pyridine ring creates a unique electronic profile and reactivity pattern.

The primary area of research for this compound and structurally related ethynylpyridines is in synthetic and medicinal chemistry. The ethynyl group is a particularly useful functional handle for various chemical transformations, most notably in cross-coupling reactions like the Sonogashira coupling. acs.org This allows for the straightforward construction of more complex molecules by forming carbon-carbon bonds, a key strategy in building potential drug candidates and other functional materials.

Research has specifically highlighted the use of ethynylpyridines as key intermediates in the synthesis of potent and selective receptor antagonists. For instance, derivatives like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine have been developed as highly selective antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, which is a target for anxiolytic therapies. acs.org While direct studies on this compound itself are often part of broader synthetic campaigns, its role as a building block is implicit in the development of these more complex, biologically active molecules. Furthermore, recent patent literature indicates an exploration of ethynyl pyridine compounds, including 3-ethynyl pyridine, as nitrification inhibitors in agricultural applications, suggesting a broadening scope of research for this class of compounds. google.com

Scope and Research Focus of the Review

This article focuses exclusively on the chemical compound this compound. The scope is centered on its chemical properties, established synthetic routes, and its documented role as a building block in academic and applied chemical research. The review will detail the significance of the pyridine core and the specific contributions of the ethynyl and methyl substituents to the molecule's reactivity and utility.

The discussion will be confined to the established scientific literature, presenting findings on the synthesis and reactions of this compound. It will explore its application as a precursor in the construction of more complex chemical architectures, particularly those with potential pharmacological relevance. The article will present key data in a structured format to facilitate understanding of its chemical characteristics.

Chemical and Physical Properties

Basic chemical and physical properties for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol |

| LogP | 1.42 |

| Hydrogen Bond Acceptors | 1 |

| Purity (Typical) | >95% |

Table generated from data in published chemical catalogs. fluorochem.co.ukbldpharm.com

Synthesis and Reactivity

The synthesis of ethynylpyridines like this compound often involves modern cross-coupling reactions. A common and efficient method is the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide. For this specific compound, a typical route would involve the palladium-catalyzed reaction of a halogenated 4-methylpyridine (B42270), such as 3-bromo- (B131339) or 3-iodo-4-methylpyridine, with a protected or terminal acetylene (B1199291) source.

The reactivity of this compound is dominated by the chemistry of its two functional groups: the pyridine nitrogen and the ethynyl group.

Pyridine Nitrogen: As a weak base (pKa of the pyridinium (B92312) ion is ~5.2), the nitrogen atom can be protonated by acids to form pyridinium salts. wikipedia.org It can also act as a ligand, coordinating to metal centers in catalytic processes. Oxidation of the nitrogen atom can lead to the corresponding pyridine N-oxide, a transformation that can alter the reactivity of the ring for subsequent electrophilic substitution reactions. wikipedia.org

Ethynyl Group: The alkyne functionality is highly versatile. It can undergo hydrohalogenation, where reaction with an acid like HCl adds a hydrogen and a halogen across the triple bond. acs.org The terminal hydrogen is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile. This reactivity is key to its use in coupling reactions for chain extension and the synthesis of more elaborate structures. acs.org

Structure

3D Structure

特性

IUPAC Name |

3-ethynyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTSIYCRJMKMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620710 | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-62-8 | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30413-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Ethynyl 4 Methylpyridine

Approaches to Pyridine (B92270) Ring Functionalization

The construction of the 3-ethynyl-4-methylpyridine scaffold can be approached from two main perspectives: introducing the ethynyl (B1212043) group onto a pre-functionalized pyridine or adding a methyl group to an existing ethynylpyridine framework.

Direct Ethynylation of Substituted Pyridines

Direct ethynylation involves the introduction of an acetylene (B1199291) moiety onto a pyridine ring that already bears a methyl group. While direct C-H activation for ethynylation of pyridines is an area of ongoing research, more established methods often proceed via an intermediate. A notable example is the GaCl₃-catalyzed ortho-ethynylation of phenols, which provides a conceptual framework for direct C-H functionalization. organic-chemistry.orgcolab.wsnih.gov In a similar vein, a method for the direct alkynylation of arenes and heterocycles with alkynyl halides has been developed, termed the "formal inverse Sonogashira reaction". nih.gov

A common strategy involves the conversion of a functional group on the 4-methylpyridine (B42270) ring into an ethynyl group. For instance, a halogenated 4-methylpyridine can serve as a precursor. Although less direct, this functional group interconversion is a reliable method for accessing the desired product.

Introduction of Methyl Group on Ethynylpyridine Scaffolds

An alternative strategy involves starting with a pyridine ring that already contains the ethynyl group and subsequently introducing the methyl group at the 4-position. This approach is generally less common due to the potential for the ethynyl group to interfere with the reaction conditions required for methylation. However, specific palladium-catalyzed methods have been developed for the synthesis of substituted quinolones that involve the coupling of an ethynyl-containing aniline (B41778) derivative followed by cyclization, showcasing the possibility of manipulating methylated structures in the presence of an ethynyl group. nih.gov

Cross-Coupling Reactions in Ethynylpyridine Synthesis

Cross-coupling reactions, particularly the Sonogashira coupling, are the cornerstone of modern synthetic strategies for preparing aryl and heteroaryl alkynes, including this compound. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Sonogashira Coupling Strategies

The Sonogashira reaction provides a direct and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this typically involves the coupling of a 3-halo-4-methylpyridine with a suitable acetylene source. The reaction is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

The general reaction scheme is as follows:

3-Halo-4-methylpyridine + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> this compound

The reactivity of the halide in the 3-halo-4-methylpyridine precursor follows the general trend: I > Br > Cl. wikipedia.org

The success of the Sonogashira coupling is highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium catalyst, copper source, base, and solvent.

| Parameter | Variation | Observation |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(dba)₂ | The choice of palladium source can significantly impact yield. Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst. acs.orgacs.org |

| Copper Co-catalyst | CuI | Copper(I) iodide is the most frequently used co-catalyst, facilitating the formation of a copper acetylide intermediate. wikipedia.orgscirp.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diynes (Glaser coupling byproducts). researchgate.net |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Pyrrolidine (B122466) | The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. wikipedia.orgacs.org Sterically hindered non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) can be employed to prevent side reactions. sigmaaldrich.comsigmaaldrich.comorgsyn.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (B52724) | The solvent choice affects the solubility of the reactants and the reaction temperature. THF and DMF are common solvents for Sonogashira reactions. acs.orgscirp.org |

Recent research has focused on developing more sustainable and efficient protocols, including reactions in aqueous media and under milder conditions. organic-chemistry.orgresearchgate.net For instance, the use of Pd(CF₃COO)₂ as a catalyst in DMF at 100°C has been shown to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines. scirp.org

The performance of the palladium catalyst in the Sonogashira coupling is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and preventing catalyst deactivation.

Phosphine (B1218219) ligands have been extensively studied. Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and triphenylphosphine (B44618) (PPh₃), are often employed to enhance catalytic activity. acs.orgscirp.orgresearchgate.net The steric bulk of the phosphine ligand can promote the formation of the active monoligated palladium(0) species. acs.org

More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.orgacs.org NHC ligands are strong σ-donors and form stable complexes with palladium, often leading to higher catalytic activity and stability compared to phosphine ligands. wikipedia.orgacs.org For example, sterically hindered phenanthrenyl NHC ligands have demonstrated high efficiency in Sonogashira couplings at moderate temperatures and short reaction times. acs.org

| Ligand Type | Example Ligand | Catalyst System | Key Features and Performance |

| Phosphine | Triphenylphosphine (PPh₃) | Pd(CF₃COO)₂/PPh₃/CuI | A standard and effective ligand for a wide range of Sonogashira couplings. scirp.org |

| Phosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Pd/P(t-Bu)₃ | Bulky and electron-rich, enhances catalytic activity for less reactive substrates. researchgate.net |

| N-Heterocyclic Carbene (NHC) | Imidazo[1,5-a]pyridine-3-ylidenes | Pd(PPh₃)₂Cl₂/NHC | Pyridine-derived NHC ligands have shown good performance in Sonogashira reactions. acs.org |

| N-Heterocyclic Carbene (NHC) | Phenanthrenyl NHC | Pd(OAc)₂/Phenanthrenyl NHC | Highly hindered ligands that promote high yields in short reaction times under copper-free conditions. acs.org |

| Nitrogen Ligands | Pyridines, Pyrimidines | Dipyridylpalladium complex | Effective in copper-free Sonogashira couplings. wikipedia.org |

The rational design of ligands continues to be a key area of research, aiming to develop more active, stable, and selective catalytic systems for the synthesis of complex molecules like this compound.

Copper-Free Ethynylation Methods

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of aryl alkynes, traditionally employing a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org However, the use of copper can sometimes lead to undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), and introduces challenges in purification due to copper contamination. researchgate.net Consequently, copper-free Sonogashira variants have emerged as a highly effective strategy for the synthesis of compounds like this compound.

These methods rely on a palladium catalyst to facilitate the coupling between a halo-pyridine, such as 3-bromo- (B131339) or 3-iodo-4-methylpyridine, and a terminal alkyne. The mechanism in a copper-free environment involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkyne coordination, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the catalyst. researchgate.net The choice of palladium source, ligand, and base is critical for high efficiency. Air-stable palladium precatalysts are often favored for their ease of handling and robust performance. Mechanistic studies suggest that the reaction pathway can change depending on the electronic nature of the alkyne, with the amine base playing a crucial role in the proton transfer steps. researchgate.net

Research has demonstrated the successful application of copper-free conditions for a range of substrates, including nitrogen-containing heterocycles. For instance, a protocol using a Pd₂(dba)₃/AsPh₃ catalyst system has been investigated, revealing different mechanistic pathways for electron-rich versus electron-poor alkynes. researchgate.net

| Palladium Source | Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | AsPh₃ | Amine (e.g., Triethylamine) | Methanol | Mechanistic pathway depends on alkyne electronics. | researchgate.net |

| Pd Precatalyst | Buchwald-type phosphine | DABCO | - | Scalable, utilizes air-stable precatalyst. | |

| Pd(PPh₃)₄ | - | CsF | - | Allows for in situ desilylation of TMS-alkynes. | organic-chemistry.org |

Other Transition Metal-Catalyzed Alkynylation Reactions

While palladium dominates the field of ethynylation, other transition metals have been explored for similar cross-coupling reactions. Nickel, for example, has been used to catalyze the coupling of bromopyridines with tertiary alkyl bromides and can be employed in C-4 selective additions to pyridines, showcasing its utility in functionalizing the pyridine ring. researchgate.net Gold catalysts are also known to activate terminal alkynes for various transformations. researchgate.net

Copper, while often avoided to prevent homocoupling, can be used as the primary catalyst in certain contexts. Copper(I) salts, in the absence of palladium, can catalyze the coupling of aryl iodides with terminal alkynes, sometimes facilitated by specific ligands. organic-chemistry.org For instance, CuO nanoparticles have been used to promote A³ coupling reactions, which involve an aldehyde, an amine, and an alkyne. nih.gov Furthermore, various copper(I) and copper(II) salts have been screened for C-N bond formation reactions following nucleophilic additions of haloalkynes, with Cu(OTf)₂ proving optimal in some cases. nih.gov These alternative methods, while less common than palladium catalysis for direct ethynylation of halo-pyridines, offer different reactivity profiles and may be advantageous for specific substrates or applications.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound is highly dependent on the availability of suitable precursors. The most common strategy involves the Sonogashira coupling, which requires a halogenated 4-methylpyridine.

Halogenated 4-Methylpyridines : The primary precursors are 3-bromo-4-methylpyridine (B15001) or 3-iodo-4-methylpyridine. The reactivity in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl. wikipedia.org The synthesis of these halo-pyridines can start from 4-methylpyridine (γ-picoline) or its derivatives. For example, 3-amino-4-methylpyridine (B17607) can be a key intermediate. One patented method describes the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid using an inorganic amide as an ammonia (B1221849) source, catalyzed by a metal oxide. google.com This amino group can then be converted to a halide via Sandmeyer-type reactions. Another approach involves the direct halogenation of a pyridine derivative. For instance, in the synthesis of analogous compounds, a fluorine atom at position 3 can direct bromination to the 2-position using N-bromosuccinimide (NBS).

Alkynylating Agents : The other key component is the ethynyl group source. While acetylene gas can be used, it is often more convenient and safer to use a protected form, such as trimethylsilylacetylene (B32187) (TMSA). researchgate.net The TMS group acts as a protecting group and is typically removed in a subsequent step (e.g., using a fluoride (B91410) source like TBAF or basic conditions) to yield the terminal alkyne. organic-chemistry.org

Regioselective Synthesis and Isomeric Control

Achieving regioselectivity is a critical challenge in the functionalization of substituted pyridines. For the synthesis of this compound, the goal is to introduce the ethynyl group exclusively at the C-3 position, avoiding reaction at other positions (C-2, C-5, C-6).

The inherent electronic properties of the pyridine ring, which is electron-deficient, influence its reactivity. Direct ethynylation is often difficult and lacks selectivity. Therefore, pre-functionalization strategies are employed to ensure isomeric control. The most reliable method is to start with a 4-methylpyridine that is already halogenated at the desired C-3 position. The synthesis of 3-halo-4-methylpyridine as the precursor locks in the desired regiochemistry for the subsequent cross-coupling reaction.

In cases where direct C-H functionalization is considered, the directing effects of existing substituents are paramount. For 4-methylpyridine, the directing influence of both the nitrogen atom and the methyl group must be considered. While methods for C-4 selective alkylation of pyridines have been developed using nickel/Lewis acid catalysis, and Pd-catalyzed C-3 selective olefination has been achieved with specific ligands, these direct C-H activation methods are highly dependent on the specific reaction and catalyst system. researchgate.net For the specific synthesis of this compound, using a 3-halo-4-methylpyridine precursor remains the most straightforward and widely adopted strategy to ensure unequivocal regioselective control. scirp.org

Green Chemistry Approaches in Ethynylpyridine Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to organic synthesis, including the preparation of heterocyclic compounds like ethynylpyridines. rroij.commdpi.com

Key green approaches relevant to ethynylpyridine synthesis include:

Use of Safer Solvents : A major focus is replacing hazardous organic solvents. Water has been successfully used as a solvent for Sonogashira couplings, often with the aid of surfactants to solubilize the organic reactants. organic-chemistry.org This approach not only reduces environmental impact but can also in some cases enhance reaction rates. organic-chemistry.org

Catalyst Optimization : Developing more efficient and recyclable catalysts is central to green chemistry. This includes creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused. nih.gov Reducing the loading of expensive and toxic palladium catalysts to parts-per-million (ppm) levels is another active area of research. organic-chemistry.org

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example using mechanochemical grinding or solid-phase media like alumina (B75360) (Al₂O₃), can significantly reduce waste. mdpi.commdpi.com Transition-metal-free cross-coupling of haloacetylenes with heterocycles has been achieved on an alumina surface at room temperature. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. synthiaonline.com Direct C-H activation/functionalization reactions are inherently more atom-economical than precursor-based methods that involve installing and then replacing a leaving group.

While many of these green methodologies have been demonstrated for pyridine synthesis or Sonogashira reactions in general, their specific application to produce this compound on an industrial scale continues to be an area of development. rroij.commdpi.com

Chemical Reactivity and Derivatization of 3 Ethynyl 4 Methylpyridine

Reactions of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

Nucleophilic Additions to the Alkyne

While alkynes can undergo nucleophilic addition, the reactivity of ethynylpyridines is highly dependent on the position of the ethynyl group relative to the ring nitrogen.

The hydrohalogenation of ethynylpyridines is a unique process that relies on the activation of the alkyne by the pyridine (B92270) nitrogen. For 2-ethynylpyridines, the reaction proceeds efficiently because the nitrogen atom readily protonates with a hydrohalic acid to form a pyridinium (B92312) salt. acs.orgnih.gov This salt formation enhances the electrophilicity of the adjacent ethynyl group and brings the halide counteranion into close spatial proximity, facilitating a nucleophilic attack to yield a haloalkene. acs.orgnih.govnih.gov

However, this activation mechanism is position-dependent. In a study comparing ethynylpyridine isomers, 3-ethynylpyridine (B57287) was found to be completely inert to hydrochlorination under the same conditions where the 2- and 4-ethynyl isomers reacted. acs.orgnih.gov The 3-position is too distant from the ring nitrogen for the inductive effect of the resulting pyridinium cation to sufficiently enhance the electrophilicity of the triple bond. acs.orgnih.gov Consequently, 3-Ethynyl-4-methylpyridine is also expected to be inert to hydrohalogenation via this nucleophilic pathway, as the weakly electron-donating 4-methyl group would not overcome this positional disadvantage.

Table 1: Reactivity of Ethynylpyridine Isomers to Hydrochlorination

| Compound | Position of Ethynyl Group | Reactivity | Reason for Reactivity/Inertness |

|---|---|---|---|

| 2-Ethynylpyridine (B158538) | 2 | Reactive | Strong activation via pyridinium salt formation; proximity of halide anion. acs.org |

| 3-Ethynylpyridine | 3 | Inert | Insufficient electronic activation; distance between nitrogen and alkyne. acs.orgnih.gov |

Data synthesized from referenced studies.

The addition of heteronucleophiles such as amines, thiols, or alcohols across the triple bond of this compound can lead to the formation of functionalized vinylpyridines. While direct studies on this specific compound are limited, related structures demonstrate this reactivity. For instance, nucleophiles have been successfully added to the alkynyl moiety of 3-alkynyl-isothiazolo[4,3-b]pyridines, a related heterocyclic system. mdpi.com In these reactions, a single major product was typically isolated, indicating a degree of regio- and stereoselectivity. mdpi.com This suggests that this compound could similarly react with various nucleophiles, likely under catalytic conditions, to yield substituted 3-vinyl-4-methylpyridine derivatives.

Cycloaddition Reactions (e.g., Click Chemistry)

Terminal alkynes are excellent substrates for cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com

Ethynylpyridines are known to participate effectively in CuAAC reactions. organic-chemistry.org The pyridine moiety is well-tolerated and can even promote the reaction. organic-chemistry.org Therefore, this compound is an ideal building block for synthesizing more complex molecules by linking it to azide-containing scaffolds. This modular approach is widely used in drug discovery, materials science, and bioconjugation. wikipedia.orgmdpi.com

Oxidative and Reductive Transformations

The ethynyl group can undergo both oxidative and reductive transformations.

Oxidative Cleavage : Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org This reaction would break the alkyne in this compound, ultimately yielding 4-methylpyridine-3-carboxylic acid after oxidative work-up. masterorganicchemistry.com

Reduction : The triple bond can be fully or partially reduced. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) with hydrogen gas (H₂), would reduce the alkyne to an alkane, yielding 3-Ethyl-4-methylpyridine. mdpi.com Partial reduction to the corresponding alkene, 3-vinyl-4-methylpyridine, can be achieved using specific catalysts like Lindlar's catalyst.

Reactivity at the Pyridine Nitrogen and Methyl Substituent

Beyond the ethynyl group, the pyridine nitrogen and the 4-methyl group are also sites for chemical modification.

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it basic and nucleophilic. wikipedia.org It readily reacts with alkyl halides in quaternization reactions to form pyridinium salts. researchgate.net It can also coordinate to Lewis acids. wikipedia.orgrsc.org The 4-methyl group, being electron-donating, increases the basicity of the nitrogen compared to unsubstituted pyridine. rsc.org Conversely, the electron-withdrawing 3-ethynyl group would be expected to slightly decrease its basicity. The nitrogen can also be oxidized by peracids to form the corresponding this compound N-oxide. wikipedia.org

Methyl Substituent : The protons of the methyl group at the 4-position of the pyridine ring exhibit acidity and can be removed by strong bases. Treatment of 4-methylpyridine (B42270) with organolithium reagents or lithium diisopropylamide (LDA) results in deprotonation of the methyl group to form a nucleophilic carbanion. mdpi.comrsc.org This carbanion can then react with various electrophiles (e.g., aldehydes, ketones, nitriles) to form new carbon-carbon bonds, effectively elongating the side chain. mdpi.com Studies on 4-methylpyridine show a competition between this side-chain metalation and direct nucleophilic addition to the C2 position of the pyridine ring. rsc.org The presence of the 3-ethynyl group is expected to increase the acidity of the 4-methyl protons, potentially favoring the deprotonation pathway.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethynylpyridine |

| 3-Ethynylpyridine |

| 4-Ethynylpyridine (B1298661) |

| 2-(2-chloroethenyl)pyridine |

| 3-alkynyl-isothiazolo[4,3-b]pyridines |

| 3-vinyl-4-methylpyridine |

| 1,2,3-triazole |

| 4-methylpyridine-3-carboxylic acid |

| 3-Ethyl-4-methylpyridine |

| This compound N-oxide |

| 4-methylpyridine |

| Azide |

| Ozone |

| Potassium permanganate |

| Hydrogen gas |

| Lindlar's catalyst |

| Lithium diisopropylamide (LDA) |

| Pyridine |

N-Alkylation and N-Oxidation Chemistry

The nitrogen atom of the pyridine ring in this compound is a key site for electrophilic attack, allowing for straightforward N-alkylation and N-oxidation reactions.

N-Alkylation

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic, enabling it to react with alkyl halides to form quaternary pyridinium salts. This reaction is a fundamental transformation for modifying the electronic properties and solubility of the pyridine ring. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity is analogous to that of other methylpyridines (picolines). For instance, 4-methylpyridine readily undergoes N-alkylation with various alkyl halides. nih.govresearchgate.net

The general reaction involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) in a suitable solvent to yield the corresponding N-alkyl-3-ethynyl-4-methylpyridinium halide.

Scheme 1: General scheme for the N-alkylation of this compound.

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | 1-Methyl-3-ethynyl-4-methylpyridinium iodide | Typically in a polar aprotic solvent like acetonitrile (B52724) or acetone |

| Ethyl Bromide | 1-Ethyl-3-ethynyl-4-methylpyridinium bromide | Often requires heating to proceed at a reasonable rate |

| Benzyl Bromide | 1-Benzyl-3-ethynyl-4-methylpyridinium bromide | Generally reactive at or slightly above room temperature |

N-Oxidation

The pyridine nitrogen can also be oxidized to form the corresponding N-oxide. This transformation alters the electronic character of the pyridine ring, making it more electron-rich and influencing the reactivity of the other substituents. The N-oxidation of methylpyridines is a well-established process. orgsyn.orggoogle.comsigmaaldrich.comsigmaaldrich.com Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.

The reaction of this compound with such an oxidizing agent would be expected to produce this compound N-oxide.

Scheme 2: General scheme for the N-oxidation of this compound.

| Oxidizing Agent | Product | Typical Reaction Conditions |

| m-CPBA | This compound N-oxide | Dichloromethane (DCM) as solvent, room temperature |

| H₂O₂ / Acetic Acid | This compound N-oxide | Heating may be required |

Functionalization of the 4-Methyl Group

The 4-methyl group of this compound is another site for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation

The methyl group can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or can be a site for amination. The vapor-phase oxidation of 4-methylpyridine to isonicotinic acid is an industrially significant process, often employing vanadium-based catalysts. ijcce.ac.irect-journal.kzresearchgate.netmdpi.com By analogy, the 4-methyl group of this compound can be oxidized to 3-ethynylpyridine-4-carboxylic acid.

Scheme 3: Oxidation of the 4-methyl group of this compound.

| Oxidizing System | Product | Reaction Type |

| V₂O₅/TiO₂ | 3-Ethynylpyridine-4-carboxylic acid | Catalytic vapor-phase oxidation |

| KMnO₄ | 3-Ethynylpyridine-4-carboxylic acid | Liquid-phase oxidation |

Halogenation

While not specifically documented for this compound, the methyl group of methylpyridines can undergo free-radical halogenation, typically using N-halosuccinimides (NXS) in the presence of a radical initiator. This would introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further expanding the synthetic utility.

Formation of Complex Derivatives and Poly-substituted Systems

The ethynyl group is a highly versatile functional group that allows for the construction of more complex molecular architectures through various coupling and cycloaddition reactions.

Sonogashira Coupling

The terminal alkyne of this compound is an excellent substrate for the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov This palladium-catalyzed reaction with aryl or vinyl halides provides a powerful method for the formation of carbon-carbon bonds, leading to a wide range of substituted alkynes.

Scheme 4: Sonogashira coupling of this compound with an aryl halide.

| Coupling Partner (Ar-X) | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄ / CuI | 3-(Phenylethynyl)-4-methylpyridine |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | 4-Methyl-3-(p-tolylethynyl)pyridine |

| 2-Chloropyrimidine | Pd(OAc)₂ / XPhos / CuI | 4-Methyl-3-(pyrimidin-2-ylethynyl)pyridine |

Cycloaddition Reactions

The alkyne functionality can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or Diels-Alder [4+2] cycloadditions, to construct more complex heterocyclic systems. nih.govmdpi.comrsc.orgmdpi.com These reactions are fundamental in the synthesis of diverse poly-substituted and fused ring systems.

Hydrohalogenation of the Ethynyl Group

The ethynyl group can undergo hydrohalogenation, where the addition of a hydrogen halide across the triple bond leads to the formation of a vinyl halide. acs.orgnih.gov This reaction can be influenced by the pyridine nitrogen, which can be protonated to activate the alkyne towards nucleophilic attack by the halide ion. acs.orgnih.gov

Applications in Medicinal Chemistry and Drug Discovery

3-Ethynyl-4-methylpyridine as a Core Scaffold for Bioactive Molecules

The this compound structure is a key component in the development of various pharmacologically active agents. Its utility as a scaffold stems from the versatile reactivity of the ethynyl (B1212043) group, which allows for the construction of diverse molecular architectures through reactions like the Sonogashira cross-coupling. This adaptability has made it a valuable starting point for creating libraries of compounds for drug discovery programs.

The pyridine (B92270) nitrogen atom within the scaffold can influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for drug-like characteristics. mdpi.com The strategic placement of the ethynyl and methyl groups on the pyridine ring provides a defined three-dimensional structure that can be tailored to interact with specific biological targets.

Development as Anticancer Agents

The pyridine nucleus is a common scaffold in many anticancer drugs, and various pyridine derivatives have demonstrated significant antitumor activity. rrpharmacology.ruarabjchem.orgnih.govijsat.orgirjet.net The anticancer properties of these compounds are often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell cycle progression and angiogenesis. ijsat.org The presence of an ethynyl group can also contribute to biological activity. While direct studies on the anticancer effects of this compound are not yet available, the known anticancer potential of both pyridine and ethynyl-containing compounds suggests that this molecule warrants investigation as a potential anticancer agent. arabjchem.orgmdpi.com

Table 2: Anticancer Potential of Related Structural Motifs

| Structural Motif | Observed Anticancer Activity | Reference |

|---|---|---|

| Pyridine Derivatives | Inhibition of cancer cell growth in various tumor types | ijsat.org |

| Inhibition of VEGFR-2 activity and angiogenesis | ijsat.org | |

| Induction of apoptosis | ijsat.org | |

| Thieno[2,3-b]pyridine analogues | Potent activity against HepG-2 and MCF-7 cell lines | arabjchem.org |

Potential as Anticonvulsant, Antiviral, and Antimicrobial Agents

The versatile pyridine scaffold is also found in compounds with a broad range of other biological activities.

Anticonvulsant Activity: Several pyridine derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govmdpi.commdpi.comnih.gov The mechanism of action for these compounds can vary, with some targeting GABA-A receptors or ion channels. Given the prevalence of the pyridine core in anticonvulsant research, this compound could be a candidate for future screening in epilepsy models.

Antiviral Activity: Pyridine-containing heterocycles have demonstrated a wide spectrum of antiviral activities against various viruses, including HIV, hepatitis C virus (HCV), and respiratory syncytial virus (RSV). benthamscience.commdpi.comresearchgate.net The structure-activity relationship of these derivatives is an active area of research, with the goal of developing new antiviral agents to combat drug resistance. benthamscience.com The isothiazolo[4,3-b]pyridine scaffold, which shares a core structure with this compound, has been associated with broad-spectrum antiviral activity. mdpi.com

Antimicrobial Activity: Pyridine derivatives have also been extensively studied for their antibacterial and antifungal properties. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com The specific substitutions on the pyridine ring play a crucial role in determining the antimicrobial spectrum and potency.

Table 3: Bioactivities of Pyridine Derivatives

| Biological Activity | Examples of Active Pyridine Derivatives | Reference |

|---|---|---|

| Anticonvulsant | Quinazolin-4(3H)-one derivatives | mdpi.com |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | mdpi.com | |

| Antiviral | Pyridine fused and pyridine-containing heterocycles | benthamscience.comresearchgate.net |

| Isothiazolo[4,3-b]pyridines | mdpi.com | |

| Antimicrobial | N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | mdpi.com |

Radiopharmaceutical Applications and PET Ligand Design

The ethynyl-pyridine scaffold is a key structural feature in the design of ligands for Positron Emission Tomography (PET), a non-invasive imaging technique used in clinical diagnostics and drug development. Specifically, analogues of ethynyl-pyridine have been investigated as PET ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is implicated in various neurological and psychiatric disorders.

One notable example of a PET ligand based on the ethynyl-pyridine core is 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine, also known as [11C]M-PEPy. This compound has been developed for PET imaging of mGluR5 in the central nervous system. The radiosynthesis of such ligands typically involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F), into the molecular structure. For instance, the synthesis of [11C]M-PEPy involves a methylation reaction using [11C]methyl iodide ([11C]CH3I).

While direct studies on the radiolabeling of this compound are not extensively documented in the reviewed literature, its structural similarity to existing mGluR5 PET ligands suggests its potential as a candidate for the development of novel imaging agents. The 4-methyl group in this compound could influence the metabolic stability and pharmacokinetic properties of a potential radioligand, which are critical parameters for successful PET imaging agents. Modifications to the ethynyl-pyridine scaffold are often aimed at optimizing properties such as brain uptake, specificity, and metabolic stability.

Table 1: Comparison of Ethynyl-Pyridine Based PET Ligands for mGluR5

| Compound | Radiotracer Name | Target | Key Features |

| 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine | [11C]M-PEPy | mGluR5 | Developed for PET imaging of mGluR5 in the central nervous system. |

| 2-Methyl-6-(phenylethynyl)pyridine | MPEP | mGluR5 | A potent and selective noncompetitive antagonist for mGluR5, serving as a basis for PET ligand design. |

| Hypothetical this compound derivative | - | mGluR5 | The 4-methyl group could potentially enhance metabolic stability and alter pharmacokinetic profile. |

Prodrug Strategies and Bioavailability Enhancement

The development of effective therapeutic agents is often challenged by suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. Prodrug strategies and other bioavailability enhancement techniques are employed to overcome these limitations. The pyridine ring, being a polar and ionizable aromatic moiety, is often incorporated into drug candidates to improve their aqueous solubility and, consequently, their bioavailability.

For pyridine-containing compounds, several strategies can be employed to enhance their drug-like properties:

Salt Formation: The basic nitrogen atom in the pyridine ring can be protonated to form salts with pharmaceutically acceptable acids. This generally increases aqueous solubility.

Introduction of Solubilizing Groups: Functional groups that can engage in hydrogen bonding or are ionizable can be introduced to the pyridine scaffold to improve solubility.

Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to improve solubility, permeability, and metabolic stability. For a compound like this compound, a prodrug could be designed by modifying the ethynyl group or by derivatizing the pyridine nitrogen. For example, the ethynyl group could be temporarily masked with a protecting group that is cleaved enzymatically or chemically in vivo.

While specific prodrugs of this compound are not detailed in the available literature, the general principles of prodrug design for pyridine-containing molecules are well-established. The goal is to create a transient chemical modification that improves the pharmacokinetic profile without diminishing the pharmacological activity of the parent compound. The metabolic stability of the pyridine ring itself can be a factor, as it can be susceptible to oxidative metabolism. The introduction of substituents, such as the methyl group in this compound, can influence this metabolic stability.

Table 2: Potential Strategies for Bioavailability Enhancement of this compound

| Strategy | Approach | Potential Advantage |

| Salt Formation | Reaction with a pharmaceutically acceptable acid. | Increased aqueous solubility. |

| Prodrug Design | Masking the ethynyl group with a cleavable moiety. | Improved permeability and metabolic stability. |

| Structural Modification | Introduction of polar functional groups. | Enhanced solubility and potential for improved biological interactions. |

Applications in Materials Science and Optoelectronics

Integration into Organic Electronic Materials

Ethynylpyridine derivatives are valuable components in the synthesis of organic electronic materials, particularly conjugated polymers. These materials are central to the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic devices. lcpo.fr The integration of the ethynylpyridine unit into a polymer backbone creates a delocalized π-electron system, which is essential for charge transport. mdpi.com

Research into polymers derived from 2-ethynylpyridine (B158538) has demonstrated the synthesis of ionic conjugated polyelectrolytes through non-catalyst polymerization. researchgate.net These polymers are often soluble in polar organic solvents and water, which facilitates their processing into thin, homogeneous films for device fabrication. researchgate.net The electronic properties of these polymers can be tuned by modifying the substituents. For instance, the spontaneous polymerization of 2-ethynylpyridine with different activating compounds yields polymers with distinct electro-optical characteristics. The resulting conjugated backbone, featuring pyridinium (B92312) substituents, gives rise to materials with specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters for their application in electronic devices. researchgate.net

The table below summarizes the properties of various polymers synthesized from 2-ethynylpyridine, illustrating the tunability of these materials.

| Activating Compound | Polymer Name | Absorption Max (λmax) | Photoluminescence Max (λmax) | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |

| Perfluorohexyl iodide | Poly(2-ethynyl-N-perfluorohexylpyridinium iodide) | 507 nm | 594 nm | - | - | 2.01 |

| Phosphorus oxychloride | Poly(2-ethynylpyridine) with POCl3 | - | 471 nm, 489 nm | - | - | - |

| 2-(bromomethyl)benzyl alcohol | Poly[N-(2-hydroxymethylbenzyl)-2-ethynylpyridinium bromide] | 457 nm | - | - | - | 2.15 |

This data is based on research on 2-ethynylpyridine derivatives and is presented to illustrate the potential properties of polymers derived from related compounds like 3-Ethynyl-4-methylpyridine. researchgate.net

Design of Optoelectronic Devices

The tunable electronic and photophysical properties of materials derived from ethynylpyridines make them suitable for use in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.net In OLEDs, materials must possess efficient charge injection, transport, and recombination capabilities to generate light. The development of phosphorescent OLEDs (PhOLEDs), often utilizing heavy-metal complexes like those with iridium(III), has enabled near-100% internal quantum efficiencies. nih.govossila.com Pyridine-containing ligands are integral to many of these highly efficient phosphorescent emitters. nih.gov Furthermore, carbazole (B46965) and triphenylamine (B166846) derivatives, which are common hole-transporting materials (HTMs), can be functionalized with pyridine (B92270) moieties to optimize device performance. nih.govmdpi.commdpi.com

In the realm of solar energy, ethynylpyridine ligands have been used to synthesize copper(I) complexes for dye-sensitized solar cells (DSSCs). acs.org These complexes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. A series of dinuclear Cu(I) complexes incorporating acetylide-functionalized pyridinyl ligands have been synthesized and tested in DSSCs. The performance of these devices is influenced by the specific structure of the ligand and the anchoring group used to attach the complex to the semiconductor surface. acs.org

The table below presents preliminary photovoltaic data for DSSCs using different copper(I) sensitizers based on ethynylpyridine ligands.

| Complex | Anchoring Group | Power Conversion Efficiency (PCE) |

| 1 | None | 0.15% |

| 7 | Carboxylic acid | 0.44% |

| 10 | Sulfonic acid | 1.56% |

Data adapted from studies on heteroaryl-substituted 4-ethynylpyridine (B1298661) copper(I) complexes. acs.org

Polymerization and Supramolecular Assembly of Ethynylpyridine Derivatives

Polymerization: The ethynyl (B1212043) group of ethynylpyridine derivatives is highly reactive and can undergo polymerization to form conjugated polymers. Studies on 2-ethynylpyridine have shown that it can polymerize spontaneously in the presence of strong acids or alkylating agents without the need for a metal catalyst. researchgate.netacs.org This process, often involving quaternization of the pyridine nitrogen followed by nucleophilic attack, results in the formation of ionic polyacetylenes. researchgate.net The resulting polymers possess a conjugated backbone, which is responsible for their electronic and optical properties. For example, the polymerization of 2-ethynylpyridine with propargyl bromide yields poly-(2-ethynylpyridinium bromide) with propargyl side chains, an ionic conjugated polymer that is soluble in water and other polar solvents. researchgate.net Similarly, transition metal catalysts, such as PdCl2, can also be used to achieve controlled polymerization of ethynylpyridinium monomers. researchgate.net

Supramolecular Assembly: Beyond covalent polymerization, ethynylpyridine derivatives can participate in supramolecular assembly. This process involves the organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination bonds. mdpi.com The pyridine nitrogen of this compound is a hydrogen bond acceptor, while the ethynyl group can act as a hydrogen bond donor. The aromatic ring system facilitates π-π stacking interactions. These interactions can be used to direct the self-assembly of molecules into complex architectures like fibers, gels, and crystalline materials. mdpi.com In related systems, the interplay of different non-covalent forces, such as hydrogen and chalcogen bonds, has been shown to dictate the formation of specific supramolecular motifs, such as racemic dimers, in the crystalline phase. mdpi.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a nitrogen-based Lewis basic site (the pyridine ring) and a π-rich ethynyl group, makes it an excellent ligand in coordination chemistry and for the construction of metal-organic frameworks (MOFs). acs.orgnih.gov

Coordination Chemistry: The pyridine nitrogen atom readily coordinates to a wide range of metal ions. The ethynyl group can also interact with metal centers through π-coordination or act as a rigid linker to bridge multiple metal centers. rsc.org Research has demonstrated the synthesis of various metal complexes using ethynylpyridine ligands. For example, dinuclear copper(I) complexes have been prepared where heteroaryl-functionalized 4-ethynylpyridine ligands coordinate to the metal centers, resulting in materials with interesting photophysical properties and applications in photovoltaics. acs.org The photophysical properties of such complexes are highly dependent on the coordination environment of the metal ion and the nature of the ligands involved. scilit.comnih.govpreprints.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. switt.chunt.edu The properties of a MOF, such as pore size, shape, and surface functionality, are determined by the geometry and chemical nature of its constituent metal nodes and organic linkers. switt.chmdpi.com A ligand like this compound is well-suited for MOF synthesis. It can act as a monodentate linker through its pyridine nitrogen. The rigid ethynyl group provides a linear extension to control the framework's dimensionality and porosity. researchgate.net

The use of a 4-ethynylpyridine ligand has been demonstrated in the construction of a highly fluorescent, rhomboidal-shaped metal-organic cavitand with a BODIPY core. nih.gov Furthermore, the slim, rigid nature of ethynyl-based ligands can promote the formation of interpenetrated MOF structures, which can enhance framework stability and improve selectivity in gas adsorption applications. researchgate.net MOFs constructed with slim ethynyl-based ligands have shown good selectivity for the adsorption of C2H2 over CO2 and CH4, indicating their potential for use in industrial gas separation processes. researchgate.net

Catalysis and Ligand Design

3-Ethynyl-4-methylpyridine as a Ligand in Transition Metal Catalysis

While the structural features of this compound indicate its potential as a ligand, a comprehensive review of scientific literature reveals a notable absence of specific research detailing its application in transition metal catalysis. The pyridine (B92270) nitrogen atom, with its available lone pair of electrons, is a classical donor for a wide range of transition metals, forming stable coordination complexes. In principle, this compound could coordinate to a metal center through this nitrogen atom, functioning as a monodentate ligand.

The presence of the ethynyl (B1212043) group introduces the possibility of more complex coordination modes. For instance, the π-system of the carbon-carbon triple bond could also interact with a metal center, potentially leading to η²-alkyne coordination. This could be significant in catalytic cycles where the activation of the alkyne is required. Furthermore, the terminal alkyne could undergo deprotonation to form an acetylide, which could then bind to a metal center, creating a metal-carbon sigma bond. This versatility in potential binding modes makes ethynylpyridine derivatives, in general, an interesting class of ligands for the development of novel catalysts. However, it is important to reiterate that such applications for this compound specifically have not been documented in peer-reviewed literature to date.

Role of Methylpyridines as Bases in Organic Reactions

Methylpyridines, commonly known as picolines, are a class of heterocyclic organic compounds that are widely utilized as bases in a variety of organic reactions. Their basicity stems from the lone pair of electrons on the nitrogen atom within the pyridine ring, which is not delocalized into the aromatic π-system. The position of the methyl group on the pyridine ring influences the basicity of the molecule due to electronic and steric effects.

The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. This is reflected in the pKa values of their conjugate acids (pyridinium ions).

| Compound | Isomer | pKa of Conjugate Acid |

|---|---|---|

| Pyridine | - | 5.25 |

| 2-Methylpyridine | α-picoline | 5.96 |

| 3-Methylpyridine | β-picoline | 5.63 |

| 4-Methylpyridine (B42270) | γ-picoline | 5.98 |

Data sourced from various chemical literature.

As bases, methylpyridines are employed in a wide array of chemical transformations, including dehydrohalogenations, acylations, and esterifications. In these reactions, they serve to neutralize acidic byproducts, thereby driving the reaction to completion. For example, in acylation reactions using acyl chlorides, a methylpyridine can be used to scavenge the hydrochloric acid that is formed.

The choice of a specific methylpyridine isomer can also be influenced by steric considerations. For instance, 2-methylpyridine (α-picoline) is more sterically hindered around the nitrogen atom compared to 3-methylpyridine (β-picoline) and 4-methylpyridine (γ-picoline). This steric bulk can be advantageous in situations where a non-nucleophilic base is required, as it disfavors the direct attack of the nitrogen on an electrophilic center.

Catalytic Applications in Bond-Forming Reactions

Consistent with the lack of documented use of this compound as a ligand in transition metal complexes, there is no specific information available regarding its application in catalytic bond-forming reactions. The development of a catalytic application would first require the synthesis and characterization of its coordination complexes and an evaluation of their stability and reactivity.

Theoretically, a transition metal complex bearing a this compound ligand could be investigated for its catalytic activity in various bond-forming reactions. The electronic and steric properties imparted by the ligand would be crucial in determining the efficiency and selectivity of such a catalyst.

It is also conceivable that the this compound molecule itself could participate as a reactant in certain catalytic bond-forming reactions. For instance, the terminal alkyne functionality is a key reactive group in Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. In such a scenario, this compound would be a building block for the synthesis of more complex molecules, rather than a component of the catalyst itself. However, specific examples of this compound being used in this capacity are not readily found in the current body of scientific literature.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of molecules. For 3-Ethynyl-4-methylpyridine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to compute a variety of molecular properties that govern its chemical behavior. ias.ac.inmdpi.com

The electronic structure of this compound is characterized by the aromatic pyridine (B92270) ring, the electron-donating methyl group, and the electron-withdrawing ethynyl (B1212043) group. The distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals (HOMO and LUMO) are key descriptors of its reactivity. The MEP map would likely indicate the nitrogen atom of the pyridine ring as the most electron-rich region, making it a primary site for electrophilic attack or protonation. Conversely, the ethynyl group can act as a nucleophile in certain reactions.

| Property | Calculated Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, several types of reactions can be investigated computationally, including those involving the ethynyl group and the pyridine ring.

One important class of reactions for ethynyl-substituted aromatics is the Sonogashira cross-coupling reaction. libretexts.org Computational studies using DFT can model the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net By calculating the Gibbs free energy profile of the reaction pathway, the rate-determining step can be identified, and the roles of the catalyst, co-catalyst, and base can be clarified. nih.gov

Another area of interest is cycloaddition reactions involving the ethynyl group, which can serve as a dipolarophile or dienophile. nih.govnih.gov For example, the [3+2] cycloaddition of azides to the ethynyl group of this compound to form triazoles can be modeled to understand the regioselectivity and stereoselectivity of the reaction. researchgate.netmdpi.com The distortion/interaction model can be employed to analyze the activation barriers in terms of the energy required to distort the reactants to the transition state geometry and the interaction energy between the distorted molecules. nih.gov

| Reaction Step | Computational Method | Information Obtained |

|---|---|---|

| Oxidative Addition | DFT Transition State Search | Activation energy, geometry of the transition state. |

| Transmetalation | DFT Energy Profile Calculation | Thermodynamic feasibility, structure of intermediates. |

| Reductive Elimination | DFT Reaction Pathway Analysis | Energy barrier, product formation pathway. |

| Overall Reaction | Gibbs Free Energy Calculation | Reaction spontaneity, identification of the rate-determining step. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the prevalence of pyridine-containing compounds in medicinal chemistry, this compound is a candidate for investigation as a ligand for various biological targets. colab.wsrsc.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a receptor, such as a protein or enzyme. orientjchem.orgcup.edu.in

Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a target protein. mdpi.com Docking algorithms score different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) and binding energy. nih.gov This allows for the identification of key amino acid residues involved in the binding and provides a rational basis for designing more potent analogs. nih.gov

| Functional Group | Potential Interaction | Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Pyridine Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ethynyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| Methyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

Solvation Studies and Intermolecular Interactions of Pyridine Derivatives

The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. Computational solvation studies can be performed using either explicit or implicit solvent models to understand these interactions. muni.cz

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. q-chem.comq-chem.com These models are computationally efficient and are useful for calculating solvation free energies and studying the effect of the solvent on the electronic structure and reactivity of the solute. researchgate.net

Explicit solvent models involve simulating a number of solvent molecules around the solute. muni.cz Techniques like Monte Carlo (MC) simulations and MD simulations can be used to study the detailed structure of the solvation shell and the specific intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules like water. capes.gov.brusp.brdoi.orgresearchgate.net These simulations can provide radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. usp.br

| Solvation Model | Description | Applications |

|---|---|---|

| Implicit (e.g., PCM) | Solvent is treated as a continuous dielectric. | Calculation of solvation free energies, solvent effects on reactivity. |

| Explicit (e.g., MD, MC) | Individual solvent molecules are simulated around the solute. | Detailed analysis of solvation shell structure and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. nih.gov

For a series of pyridine derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme. researchgate.netmdpi.com The model would be built using a training set of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the mathematical model.

Similarly, a QSPR model could be developed to predict a physicochemical property like boiling point, solubility, or chromatographic retention time for a series of related pyridine compounds. The predictive power of the developed QSAR/QSPR model is assessed through internal and external validation techniques. nih.gov

| Component | Description | Example for this compound |

|---|---|---|

| Dependent Variable | The biological activity to be predicted. | IC50 value against a specific kinase. |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | LogP (hydrophobicity), molecular weight, dipole moment, HOMO/LUMO energies. |

| Mathematical Model | The equation relating descriptors to activity. | A multiple linear regression equation. |

| Validation | Assessing the predictive power of the model. | Cross-validation (q²), prediction for a test set of compounds (r²_pred). |

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 3-Ethynyl-4-methylpyridine and its derivatives, moving away from traditional approaches that may involve harsh conditions or hazardous reagents. benthamscience.comijarsct.co.in The principles of green chemistry are becoming increasingly important in the synthesis of pyridine-based compounds. nih.govijarsct.co.in

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times from hours to minutes and improve yields for pyridine (B92270) derivatives, offering a low-cost and efficient processing method. nih.gov

One-Pot Multicomponent Reactions: These reactions minimize waste by combining multiple synthetic steps into a single procedure, reducing the need for intermediate purification and decreasing solvent usage. benthamscience.comnih.gov

Novel Catalytic Systems: The development of green catalysts, such as ionic liquids or nanocatalysts, can lead to milder reaction conditions, enhanced selectivity, and improved yields. benthamscience.com Ionic liquids are particularly promising as they can function as both recyclable solvents and catalysts. benthamscience.com

Solvent-Free and Aqueous-Phase Reactions: Conducting reactions without organic solvents or in water represents a significant step towards sustainability, minimizing the environmental impact of chemical production. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an emerging solvent-free approach. ijarsct.co.in

| Methodology | Key Advantages | Challenges | Relevant Findings |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Long reaction times, often lower yields, high energy consumption | Traditional methods like Hantzsch synthesis often face limitations. ijarsct.co.in |

| Microwave Irradiation | Drastically reduced reaction times (minutes vs. hours), improved yields, pure products | Scalability can be a concern for industrial production | Proven to be a superior green chemistry tool for pyridine synthesis. nih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | Requires careful optimization of reaction conditions for all components | Enables the creation of complex pyridine frameworks in a single step. nih.govresearchgate.net |

| Ionic Liquid Catalysis | Environmentally friendly (low volatility), recyclable, can act as both solvent and catalyst | Higher initial cost compared to traditional solvents | Improves efficiency, yield, and selectivity under milder conditions. benthamscience.com |

Diversification of Pharmacological Targets and Therapeutic Areas

While derivatives of ethynyl-pyridine have been notably explored as antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor in the context of anxiety and other CNS disorders, the structural motif of this compound is ripe for exploration against a wider range of biological targets. acs.orgacs.org The pyridine ring is a privileged scaffold in drug discovery, known to enhance biochemical potency and improve pharmacological properties. nih.gov

Future research should aim to:

Target Protein Kinases: Kinases are implicated in numerous diseases, particularly cancer. nih.gov The pyridine scaffold is a common feature in kinase inhibitors, and novel derivatives of this compound could be designed to target specific kinases like JNK3, which is involved in neurodegeneration, or lipid kinases such as PIKfyve, a target in cancer and viral infections. nih.govmdpi.com

Explore Anti-Infective Applications: With rising antibiotic resistance, there is a critical need for new antibacterial agents. nih.gov Pyridine-containing compounds have demonstrated significant antimicrobial activity, and new derivatives could be tested against multidrug-resistant pathogens. nih.govresearchgate.net

Develop Agents for Neurodegenerative Diseases: Beyond mGlu5, the blood-brain barrier penetration of some pyridine derivatives makes them suitable candidates for CNS targets. nih.gov This includes exploring targets relevant to Alzheimer's and Parkinson's disease. nih.gov

Investigate Novel Therapeutic Areas: The versatility of the pyridine scaffold suggests potential applications in a broad array of diseases, including viral infections, inflammatory conditions, and metabolic disorders. mdpi.commdpi.com For instance, certain pyridine-based compounds have shown antiviral activity against viruses like SARS-CoV-2. mdpi.com

Exploration of Novel Material Properties and Device Applications

The unique electronic and structural features of the ethynylpyridine moiety suggest that this compound could serve as a valuable building block in materials science. mdpi.com The search for new materials with advanced properties is a constant driver of technological progress. nih.gov

Future avenues of exploration include:

Fluoropolymers and Networks: Perfluoropyridine has been used to create high-performance fluoropolymers and networks with high thermal stability, suitable for applications in the aerospace industry as sealants and coatings. mdpi.com The incorporation of this compound into similar polymer structures could yield materials with tailored electronic or thermal properties.

Semiconducting Materials: Organic semiconductors are crucial for flexible electronics, sensors, and displays. The conjugated system of this compound could be exploited in the design of new organic electronic materials. nih.gov Graphene, for example, is a key material for sensing applications. nih.gov

Nanomaterials for Biomedical Applications: Nanomaterials are being developed for drug delivery, medical imaging, and diagnostics. nih.gov Derivatives of this compound could be functionalized onto nanoparticles to create targeted therapeutic or diagnostic agents. nih.gov

Addressing Pharmacokinetic and Metabolic Stability Challenges

A significant hurdle in drug development is achieving a desirable pharmacokinetic profile, including good metabolic stability. acs.orgnih.gov Pyridine-containing compounds can be susceptible to oxidative metabolism, leading to rapid clearance from the body. nih.gov However, several strategies can be employed to mitigate these liabilities.

Future research on this compound derivatives should incorporate the following approaches:

Scaffold Hopping and Bioisosteric Replacement: Replacing a metabolically labile part of a molecule with a more stable ring system can significantly improve its half-life. acs.orgnih.gov For example, replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring can decrease oxidative metabolism. nih.gov

Blocking Sites of Metabolism: If a specific site of metabolism is identified, it can be blocked by introducing substituents like a fluorine atom. acs.org